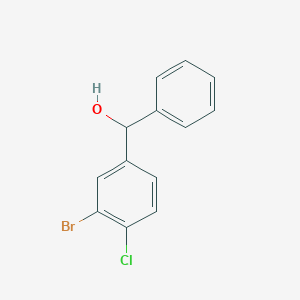

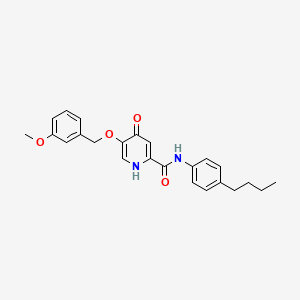

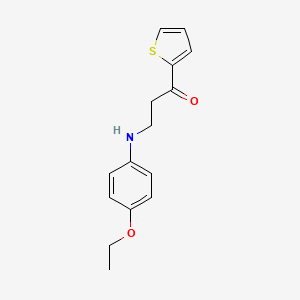

![molecular formula C18H19N5O4S B2661741 5-Butylsulfanyl-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione CAS No. 852171-53-0](/img/structure/B2661741.png)

5-Butylsulfanyl-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-Butylsulfanyl-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione” is a chemical compound with the molecular formula C18H19N5O4S. It belongs to the class of compounds known as pyrimidopyrimidines, which are structurally similar to purines and isomeric to pteridines . These compounds exhibit varied biological activity, including antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive properties .

Synthesis Analysis

Two routes have been proposed for the synthesis of pyrimido[4,5-d]pyrimidine derivatives . The first involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc . The second involves the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines and subsequent cyclization with DMF–DMA or HC(OEt)3 .Scientific Research Applications

Anti-HIV Activity

5-Butylsulfanyl-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione and its related compounds have been studied for their potential anti-HIV activity. Research by Al-Masoudi et al. (2008) focused on synthesizing a series of new 6-arylsulfanyl-1,3-dimethyl-5-nitro-1H-pyrimidin-2,4-diones, aiming to develop new non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment. The compounds were evaluated for their activity against HIV-1 and HIV-2 in MT-4 cells (Al-Masoudi et al., 2008).

Synthesis and Structural Studies

Studies by Youssefyeh (1975) and others have explored the synthesis and reactions of similar pyrimidine derivatives. The work by Youssefyeh examined the reactions of 6-amino-1,3-dimethyl-5-nitrosouracil with various thiols, leading to a range of products including disulphides and pyrimidopteridines. These studies provide insight into the chemical behavior and potential applications of these compounds in various fields, including medicinal chemistry (Youssefyeh, 1975).

Supramolecular Chemistry

Beijer et al. (1998) discussed the strong dimerization of ureidopyrimidones via quadruple hydrogen bonding, a feature relevant in supramolecular chemistry. Such interactions are significant in the design of new materials and molecular assemblies, where control over molecular association is crucial (Beijer et al., 1998).

Potential as Phosphodiesterase Inhibitors

Novinson et al. (1975) synthesized and screened a number of pyrazolo[1,5-a]pyrimidines, which are structurally related to this compound, as in vitro cAMP phosphodiesterase inhibitors. Such compounds could have implications in the treatment of diseases where modulation of cAMP levels is beneficial (Novinson et al., 1975).

Coordination Chemistry and Magnetic Properties

Research by Baskett et al. (2005) on coordination complexes involving pyrimidine derivatives showcased the exploration of magnetic properties in coordination chemistry. Such studies contribute to the understanding of molecular magnetic materials, which have potential applications in data storage and quantum computing (Baskett et al., 2005).

Future Directions

Pyrimidopyrimidines, including “5-Butylsulfanyl-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione”, attract considerable attention due to their high potential for application in medicinal chemistry . Future research may focus on exploring their potential in various therapeutic applications and developing efficient methods for their synthesis .

Properties

IUPAC Name |

5-butylsulfanyl-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O4S/c1-4-5-10-28-16-13-15(21(2)18(25)22(3)17(13)24)19-14(20-16)11-6-8-12(9-7-11)23(26)27/h6-9H,4-5,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZARLADZNAASEBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

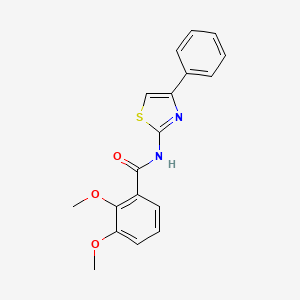

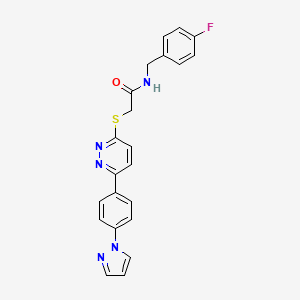

![2-[(3-cyano-6-ethyl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2661671.png)

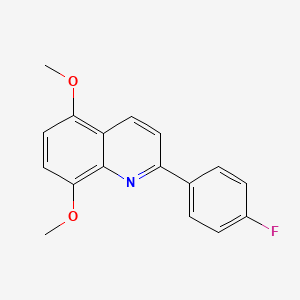

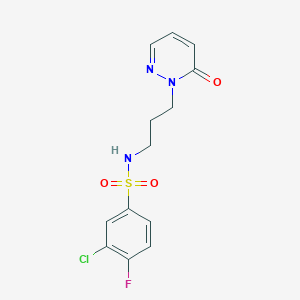

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2661677.png)

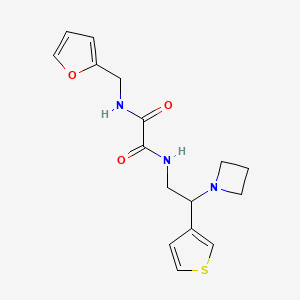

![5-[(3-chlorobenzyl)sulfanyl]-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2661679.png)